(S)-Metoprolol

Overview

Description

(S)-Metoprolol is a β1-selective adrenergic receptor antagonist that is widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. It is a chiral compound, with the (S)-enantiomer being the active form.

Scientific Research Applications

Post-Myocardial Infarction (Heart Attack) Management

Specific Scientific Field

Cardiology and critical care medicine.

(S)-Metoprolol

is administered after a heart attack (myocardial infarction) to prevent recurrent ischemic events. It reduces the risk of arrhythmias, improves cardiac function, and enhances overall survival.

Results

Clinical trials have demonstrated improved survival rates and reduced complications in post-myocardial infarction patients treated with (S)-Metoprolol . Quantitative outcomes include mortality rates and adverse events .

Anxiety and Performance Anxiety

Specific Scientific Field

Psychopharmacology and psychiatry.

(S)-Metoprolol

has anxiolytic properties and is sometimes used to manage anxiety disorders. It can also alleviate performance anxiety (e.g., public speaking).

Methods of Application

Oral administration is common. The dosage is adjusted based on individual response and symptom severity.

Results

Studies suggest that (S)-Metoprolol reduces anxiety symptoms, particularly physical manifestations (e.g., trembling, palpitations). Quantitative assessments include anxiety rating scales and physiological measurements .

Migraine Prophylaxis

Specific Scientific Field

Neurology and headache medicine.

(S)-Metoprolol

is employed as a preventive treatment for migraines. It modulates blood vessel dilation and reduces the frequency and severity of migraine attacks.

Methods of Application

Oral doses are administered daily. The dosage is gradually increased to achieve optimal migraine prevention.

Results

Clinical trials show a decrease in migraine frequency and duration among patients using (S)-Metoprolol . Quantitative data includes migraine days per month and pain intensity scores .

Heart Failure with Reduced Ejection Fraction (HFrEF)

Specific Scientific Field

Cardiology and heart failure management.

(S)-Metoprolol

is part of the standard treatment for HFrEF. It improves symptoms, reduces hospitalizations, and prolongs survival.

Methods of Application

Oral doses are initiated at low levels and gradually increased. Regular monitoring of heart function and symptoms is crucial.

Results

Clinical trials demonstrate improved exercise tolerance, reduced symptoms (e.g., dyspnea), and decreased hospitalizations in HFrEF patients treated with (S)-Metoprolol . Quantitative endpoints include ejection fraction and quality of life assessments .

Essential Tremor

Specific Scientific Field

Neurology and movement disorders.

(S)-Metoprolol

is occasionally used to manage essential tremor, a neurological condition characterized by involuntary shaking of the hands or other body parts.

Methods of Application

Oral doses are administered. The dosage is adjusted based on tremor severity and individual response.

Results

Limited evidence suggests that (S)-Metoprolol may reduce essential tremor severity. Quantitative assessments include tremor rating scales and patient-reported outcomes .

properties

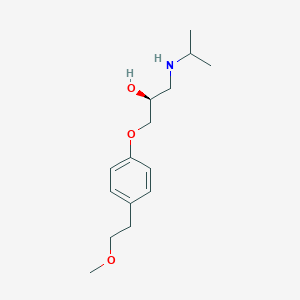

IUPAC Name |

(2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSYMUCCVWXPE-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230861 | |

| Record name | (S)-Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Metoprolol | |

CAS RN |

81024-42-2 | |

| Record name | (-)-Metoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

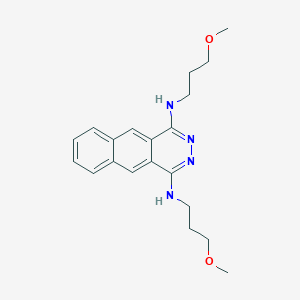

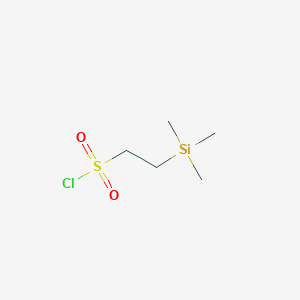

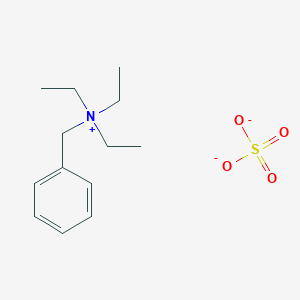

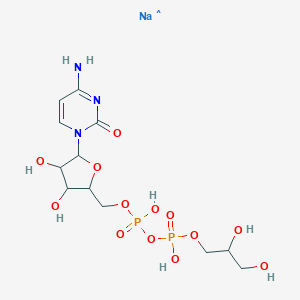

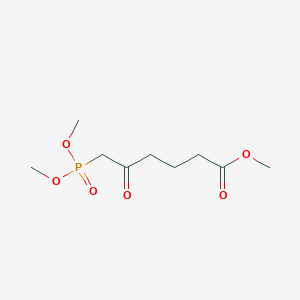

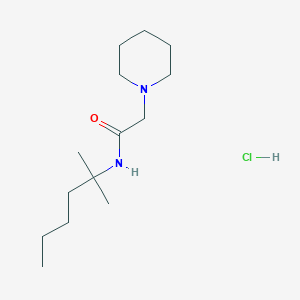

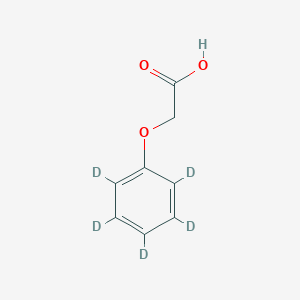

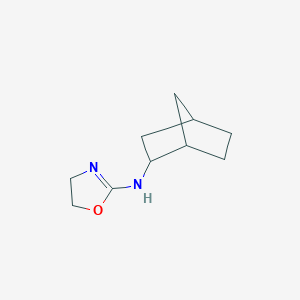

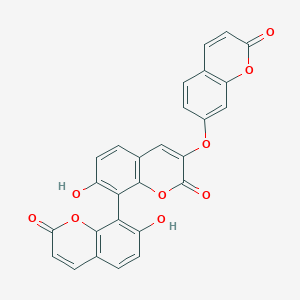

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)

![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)

![7-[(2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6-dihydroxy-7,8-dihydrotetracene-5,12-dione](/img/structure/B27114.png)